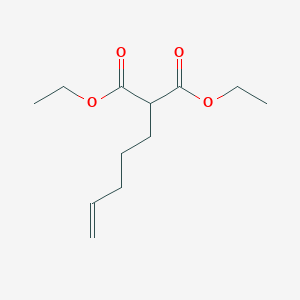

Diethyl 2-pent-4-enylpropanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-pent-4-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEHEDAAFLLABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326980 | |

| Record name | diethyl 2-pent-4-enylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906-96-3 | |

| Record name | Propanedioic acid, 2-(4-penten-1-yl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl 2-pent-4-enylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Diethyl 2 Pent 4 Enylpropanedioate

Mechanistic Pathways of Malonate Enolate Alkylations

Diethyl 2-pent-4-enylpropanedioate is a mono-substituted malonic ester. The remaining hydrogen atom on the α-carbon (the carbon atom between the two carbonyl groups) is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the adjacent ester functionalities. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a dialkylated malonic ester.

The general mechanism proceeds in two key steps:

Enolate Formation: A base, typically sodium ethoxide (NaOEt) in ethanol (B145695) to prevent transesterification, is used to abstract the acidic α-proton. This results in the formation of a planar enolate intermediate, which is stabilized by delocalization of the negative charge onto the two carbonyl oxygen atoms. researchgate.netrsc.orgorganic-chemistry.org

Nucleophilic Attack (SN2 Alkylation): The nucleophilic carbon of the enolate attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group. This step forms a new carbon-carbon bond and proceeds via a classic SN2 mechanism, which involves a backside attack and inversion of stereochemistry if the electrophile is chiral. researchgate.netrsc.org

This alkylation can be repeated if an acidic alpha-hydrogen remains, although in the case of this compound, the first alkylation (with the pent-4-enyl group) has already occurred. The second alkylation leads to a quaternary carbon center.

| Electrophile (R-X) | Base | Product | Reaction Type |

| Methyl Iodide (CH₃I) | NaOEt | Diethyl 2-methyl-2-(pent-4-enyl)propanedioate | SN2 Alkylation |

| Benzyl Bromide (BnBr) | NaOEt | Diethyl 2-benzyl-2-(pent-4-enyl)propanedioate | SN2 Alkylation |

| Allyl Chloride (CH₂=CHCH₂Cl) | NaOEt | Diethyl 2-allyl-2-(pent-4-enyl)propanedioate | SN2 Alkylation |

This table illustrates potential alkylation reactions on this compound.

Reaction Mechanisms of Nucleophilic Additions Involving the Pent-4-enyl Moiety

The pent-4-enyl moiety features a terminal carbon-carbon double bond. Unlike carbonyl groups, unactivated C=C bonds are electron-rich and are not susceptible to direct attack by nucleophiles. masterorganicchemistry.com They typically react with electrophiles. However, reactions that result in the net addition of a nucleophile across the double bond can be achieved through various mechanisms, often involving initial activation by an electrophile or a catalyst.

Radical Addition: Under radical conditions (e.g., with HBr in the presence of peroxides), an anti-Markovnikov addition can occur. A bromine radical adds to the terminal carbon, generating a secondary radical at the adjacent carbon, which then abstracts a hydrogen atom from HBr. This pathway results in the bromine atom (a nucleophile) adding to the terminal carbon.

Direct nucleophilic attack on the alkene is mechanistically unfavorable due to electrostatic repulsion between the electron-rich pi system and the nucleophile. masterorganicchemistry.comlibretexts.org Activation is a prerequisite for such transformations.

Intramolecular Cyclization Mechanisms Initiated by the Alkenyl Group

The structure of this compound, which contains a nucleophilic center (the enolizable α-carbon) and an electrophilic site (the alkene, upon activation) separated by a flexible chain, is ideal for intramolecular cyclization. These reactions are powerful methods for constructing five- and six-membered rings.

Transition Metal-Catalyzed Cycloisomerization: Various transition metals, including palladium (Pd), ruthenium (Ru), and iridium (Ir), can catalyze the cyclization of 1,6-dienes (the pentenyl group and one of the carbonyls can be considered a 1,6-system). researchgate.netorganic-chemistry.org A common mechanism involves the formation of a metallacyclopentane intermediate. For instance, a Ru(II) catalyst can coordinate to the diene, undergo oxidative cyclization to form a ruthenacyclopentane, and then proceed through β-hydride elimination and reductive elimination to yield a cyclopentane (B165970) derivative, often with an exocyclic double bond. organic-chemistry.org

Intramolecular Heck Reaction: A powerful palladium-catalyzed cyclization can be designed by introducing a halide or triflate onto the other substituent at the α-carbon. For example, in a molecule like Diethyl 2-(2-bromobenzyl)-2-(pent-4-enyl)propanedioate, the mechanism would involve:

Oxidative addition of the Pd(0) catalyst into the C-Br bond.

Intramolecular migratory insertion (carbopalladation), where the alkene's π-bond attacks the palladium center, forming a five-membered ring and a new carbon-palladium sigma bond. This step is typically a 5-exo-trig cyclization. chim.itlibretexts.org

β-Hydride elimination to form the final cyclized product and regenerate a Pd-H species, which then undergoes reductive elimination with base to restart the catalytic cycle. libretexts.org

Radical Cyclization: A radical can be generated at the α-carbon, which then attacks the terminal double bond. This typically proceeds via a 5-exo-trig pathway, which is kinetically favored, to form a five-membered ring containing a cyclopentylmethyl radical. This radical intermediate is then quenched by a hydrogen atom donor to give the final product.

Alkene Difunctionalization: Palladium catalysis can also achieve the coupling of the malonate nucleophile with the tethered alkene. nih.gov This reaction can form a five-membered ring through a process that generates two new C-C bonds and up to three stereocenters with high diastereoselectivity. nih.gov

| Cyclization Type | Catalyst/Initiator | Key Intermediate | Product Type |

| Cycloisomerization | Ru(II) or Ir(I) complexes | Metallacyclopentane | Substituted Methylenecyclopentane |

| Intramolecular Heck | Pd(0) / Phosphine (B1218219) Ligand | Organopalladium(II) | Fused Ring System |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Cyclopentylmethyl Radical | Substituted Cyclopentane |

| Alkene Difunctionalization | Pd(0) / Ligand | π-Allylpalladium Complex | Substituted Cyclopentane |

This table summarizes major intramolecular cyclization pathways.

Influence of Catalyst Design on Reaction Mechanism and Selectivity

The choice of catalyst is critical in dictating which reaction pathway is followed and determining the selectivity of the transformation.

Controlling Alkylation vs. Cyclization: The reaction can be directed towards intermolecular alkylation (Section 3.1) or intramolecular cyclization (Section 3.3) by selecting the appropriate catalyst system. Simple bases like NaOEt favor enolate formation and subsequent alkylation. rsc.org In contrast, transition metal catalysts, particularly those based on palladium or ruthenium, are designed to activate the C=C double bond and promote cyclization. organic-chemistry.orgnih.gov

Ligand Effects in Palladium Catalysis: In Pd-catalyzed reactions, the ligand plays a crucial role. For Heck-type cyclizations, bulky, electron-rich phosphine ligands can accelerate oxidative addition and influence regioselectivity. nih.gov The use of chiral ligands, such as (R)-BINAP, can induce enantioselectivity, leading to the formation of a specific stereoisomer of the cyclized product. chim.itlibretexts.org Furthermore, switching from a bidentate phosphine ligand to an electron-poor triphenylphosphite can divert the reaction from a cross-coupling/cyclization pathway to a cycloisomerization mechanism. nih.gov

Metal-Specific Mechanisms: Different transition metals offer unique mechanistic pathways. Ruthenium catalysts can promote cycloisomerization via ruthenacyclopentane intermediates, leading to exo-methylenecyclopentanes. organic-chemistry.org Palladium catalysts often proceed through Wacker-type (nucleopalladation) or Heck-type (carbopalladation) mechanisms. chim.itnih.gov Iridium catalysts can facilitate cyclization through C-H activation pathways. rsc.org The choice of metal, its oxidation state, and its ligand sphere provides precise control over the reaction course.

Green Catalysis: Modern catalyst design also focuses on improving the environmental profile of these reactions. For example, palladium catalysts have been developed to allow for the direct use of allyl alcohols instead of allyl halides for alkylations, proceeding through an in situ activation of the C-O bond. rsc.org This avoids the pre-functionalization of the electrophile and reduces halide waste.

Advanced Synthetic Transformations of Diethyl 2 Pent 4 Enylpropanedioate

Catalytic Asymmetric Michael Additions Utilizing Diethyl 2-pent-4-enylpropanedioate as Nucleophile

The active methylene (B1212753) proton of this compound can be readily deprotonated to form a nucleophilic enolate, which is capable of participating in Michael additions. The development of asymmetric catalysis has enabled these additions to proceed with high enantioselectivity, affording chiral products of significant synthetic interest.

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective conjugate addition of various nucleophiles to electrophiles like enones. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously through a dual-activation mechanism, often involving hydrogen bonding to enhance reactivity and control the stereochemical outcome. While specific studies focusing exclusively on this compound are not extensively detailed, the general applicability of these organocatalytic systems to a broad range of nucleophiles suggests their potential for achieving highly enantioselective Michael additions with this substrate. The resulting products would be valuable chiral building blocks containing a terminal alkene for further synthetic elaboration.

Research in organocatalytic aza-Michael additions, a related transformation, has highlighted the efficacy of catalysts like cinchona alkaloid derivatives and squaramides in promoting the addition of nitrogen nucleophiles to Michael acceptors. nih.govbeilstein-journals.org This underscores the broad utility of such catalytic systems in asymmetric bond formation.

Table 1: Representative Organocatalysts for Asymmetric Michael Additions

| Catalyst Type | Activating Groups | Typical Electrophiles |

|---|---|---|

| Cinchona Alkaloid-Thiourea | Thiourea (B124793), Tertiary Amine | Nitroalkenes, Enones |

| Squaramide-Based Catalysts | Squaramide, Tertiary Amine | Nitroalkenes, Enones |

In addition to organocatalysts, chiral metal complexes are highly effective in catalyzing asymmetric Michael reactions. Lewis acidic metals such as copper, zinc, and magnesium, when coordinated to chiral ligands, can activate the Michael acceptor towards nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the addition, leading to high enantioselectivities. For instance, copper(II) complexes with chiral bis(oxazoline) ligands are well-established catalysts for the conjugate addition of dialkyl malonates to a variety of Michael acceptors. The application of such a system to this compound would be expected to proceed with high enantioselectivity, yielding a chiral product that retains the synthetically versatile pent-4-enyl moiety.

Cyclocondensation and Annulation Reactions Employing the Malonate Scaffold

The 1,3-dicarbonyl unit of this compound is a classic precursor for the synthesis of a wide variety of cyclic and heterocyclic systems through cyclocondensation and annulation reactions.

Substituted diethyl malonates are known to undergo cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles. nih.gov For example, the reaction of this compound with urea (B33335) or thiourea in the presence of a base would be expected to yield the corresponding 5-(pent-4-enyl)barbituric acid or 5-(pent-4-enyl)thiobarbituric acid. Similarly, condensation with other dinucleophiles like guanidine (B92328) or amidines would lead to related heterocyclic structures. These reactions typically require elevated temperatures or basic catalysts to proceed efficiently. nih.gov The resulting heterocycles, bearing a terminal alkene, are amenable to further functionalization.

Table 2: Examples of Heterocycles from Diethyl Malonates

| Dinucleophile | Resulting Heterocycle Core |

|---|---|

| Urea | Barbituric Acid |

| Thiourea | Thiobarbituric Acid |

| Hydrazine | Pyrazolidinedione |

The presence of both a malonate and a terminal alkene within the same molecule opens up possibilities for intramolecular cyclization reactions. One common strategy involves the intramolecular Michael addition. For instance, if the terminal alkene is first converted to an α,β-unsaturated ketone or ester, a subsequent base-mediated intramolecular Michael addition of the malonate enolate would lead to the formation of a six-membered ring.

Another powerful approach is the tandem intramolecular Michael addition/Wittig reaction, which has been utilized for the synthesis of fused cyclohexadiene derivatives. researchgate.net While not a direct cyclization of this compound itself, this illustrates the principle of using malonate-type structures in intramolecular ring-forming cascades.

Olefin Metathesis and Related Transformations on the Pent-4-enyl Substituent

The terminal alkene of the pent-4-enyl group is a highly versatile functional handle for modern synthetic transformations, particularly olefin metathesis. This reaction, catalyzed by ruthenium or molybdenum complexes, allows for the formation of new carbon-carbon double bonds.

Ring-closing metathesis (RCM) is a powerful application for the synthesis of cyclic compounds. To achieve this with this compound, a second alkene must be introduced into the molecule. For example, acylation of the malonate with an unsaturated acyl chloride, followed by RCM, can lead to the formation of macrocyclic lactones.

Cross-metathesis (CM) with another olefin allows for the modification of the pent-4-enyl side chain. This can be used to introduce new functional groups or to build more complex molecular structures. For example, CM with an electron-deficient olefin like methyl acrylate (B77674) would install a conjugated ester, a versatile Michael acceptor for further reactions.

Ene-yne metathesis is another related transformation that can be applied. If the pent-4-enyl group is reacted with an alkyne in the presence of a suitable metathesis catalyst, a 1,3-diene can be formed, which is a valuable motif in organic synthesis, particularly for Diels-Alder reactions. nih.gov

Table 3: Olefin Metathesis Transformations of the Pent-4-enyl Group

| Metathesis Type | Reaction Partner | Resulting Structure |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Second tethered alkene | Cyclic compound |

| Cross-Metathesis (CM) | Another olefin (e.g., R-CH=CH₂) | Modified side chain (e.g., -CH=CH-R) |

Regio- and Stereoselective Functionalization of the Alkenyl Moiety

The terminal alkenyl group in this compound presents a versatile site for a variety of regio- and stereoselective functionalizations. These transformations allow for the introduction of new functional groups with a high degree of control over their position (regioselectivity) and three-dimensional arrangement (stereoselectivity), paving the way for the synthesis of complex molecular architectures. Key transformations include epoxidation, dihydroxylation, and hydroboration-oxidation, each offering unique pathways to valuable synthetic intermediates.

Asymmetric Epoxidation

The conversion of the terminal double bond of this compound into a chiral epoxide is a valuable transformation, as the resulting epoxide can be opened by various nucleophiles to generate a range of functionalized products. While numerous methods exist for the epoxidation of alkenes, achieving high enantioselectivity with terminal alkenes requires specific catalytic systems. nih.gov

Modern methods, such as the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, or various titanium-based systems, have proven effective for the asymmetric epoxidation of unfunctionalized di- and trisubstituted alkenes. wikipedia.org For terminal alkenes like the one present in this compound, specific catalysts have been developed to achieve high levels of enantiomeric excess (ee). nih.govacs.org For instance, platinum(II) complexes with chiral diphosphine ligands have been shown to catalyze the asymmetric epoxidation of terminal alkenes with hydrogen peroxide, yielding terminal epoxides with good yields and high enantioselectivity. acs.org Similarly, titanium-salen complexes have been optimized for the asymmetric epoxidation of terminal olefins, showing excellent enantioselectivity for α-branched terminal olefins. nih.gov

The expected products from the asymmetric epoxidation of this compound would be the (R)- and (S)-enantiomers of diethyl 2-(oxiran-2-ylmethyl)propanedioate. The choice of the chiral catalyst and its ligand dictates which enantiomer is formed preferentially.

Table 1: Representative Catalytic Systems for Asymmetric Epoxidation of Terminal Alkenes

| Catalyst System | Oxidant | Typical Enantioselectivity (ee) for Terminal Alkenes |

| Chiral Mn(III)-Salen Complexes | NaOCl, m-CPBA | Moderate to High |

| Chiral Ti(IV)-Tartrate (Sharpless) | t-BuOOH | High (for allylic alcohols) |

| Chiral Platinum(II) Diphosphine | H₂O₂ | High |

| Chiral Ketone (e.g., Shi catalyst) | Oxone | Moderate to High |

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting the terminal alkene of this compound into a chiral diol. This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the catalyst, the chiral ligand [(DHQ)₂PHAL or (DHQD)₂PHAL respectively], and a stoichiometric re-oxidant like potassium ferricyanide(III).

For terminal alkenes, pyrimidine-based ligands (PYR) often provide superior enantioselectivity compared to the standard phthalazine-based (PHAL) ligands found in the common AD-mixes. nih.gov The reaction is highly reliable and predictable, with AD-mix-β generally affording the (R)-diol and AD-mix-α affording the (S)-diol from a terminal alkene.

The application of Sharpless asymmetric dihydroxylation to this compound would yield diethyl 2-((R)-2,3-dihydroxypropyl)propanedioate or diethyl 2-((S)-2,3-dihydroxypropyl)propanedioate, depending on the chiral ligand used.

Table 2: Sharpless Asymmetric Dihydroxylation of a Terminal Alkene

| Reagent | Expected Major Product Stereochemistry |

| AD-mix-α | (S)-diol |

| AD-mix-β | (R)-diol |

Hydroboration-Oxidation

The hydroboration-oxidation of the terminal alkene in this compound provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.org This two-step process first involves the addition of a borane (B79455) reagent across the alkene, followed by an oxidative workup to replace the boron atom with a hydroxyl group. masterorganicchemistry.com The regioselectivity of this reaction is excellent, with the hydroxyl group being installed at the terminal, less-substituted carbon of the original double bond. wvu.edu

The stereochemistry of the hydroboration-oxidation is a syn-addition, meaning that the hydrogen and the hydroxyl group are added to the same face of the double bond. wikipedia.org While the substrate itself is prochiral at the double bond, the use of achiral borane reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) will result in a racemic mixture of the resulting alcohol. wvu.edu

To achieve an enantioselective transformation, a chiral hydroborating agent such as (-)-Ipc₂BH (diisopinocampheylborane) or (+)-Ipc₂BH can be employed. The bulky isopinocampheyl ligands direct the addition of the borane to one face of the alkene, leading to the formation of an enantioenriched alcohol after oxidation. The steric bulk of the malonate ester substituent may influence the facial selectivity of the hydroboration.

The product of the hydroboration-oxidation of this compound is diethyl 2-(3-hydroxypropyl)propanedioate.

Table 3: Regio- and Stereochemical Outcome of Hydroboration-Oxidation

| Borane Reagent | Key Feature | Expected Product |

| BH₃·THF | Achiral | Racemic diethyl 2-(3-hydroxypropyl)propanedioate |

| 9-BBN | Achiral, high regioselectivity | Racemic diethyl 2-(3-hydroxypropyl)propanedioate |

| (-)-Ipc₂BH | Chiral | Enantioenriched diethyl 2-(3-hydroxypropyl)propanedioate |

| (+)-Ipc₂BH | Chiral | Enantioenriched diethyl 2-(3-hydroxypropyl)propanedioate (opposite enantiomer) |

Applications of Diethyl 2 Pent 4 Enylpropanedioate As a Key Building Block in Complex Molecule Synthesis

Precursor for Substituted Carboxylic Acids and Their Derivatives

Diethyl 2-pent-4-enylpropanedioate is a valuable precursor for the synthesis of substituted carboxylic acids, primarily through the well-established malonic ester synthesis pathway. This synthetic route involves the hydrolysis of the two ester groups followed by decarboxylation.

The general mechanism for this transformation involves the following key steps:

Hydrolysis: The diethyl ester is treated with a base, such as sodium hydroxide, followed by acidification, to hydrolyze both ester functionalities to carboxylic acids, yielding a substituted malonic acid.

Decarboxylation: Upon heating, the resulting dicarboxylic acid readily loses a molecule of carbon dioxide to furnish the corresponding substituted carboxylic acid. ucalgary.ca

This process effectively converts an alkyl halide (in the initial synthesis of the malonate derivative) into a carboxylic acid with two additional carbon atoms. libretexts.org The presence of the pent-4-enyl group in this compound allows for the synthesis of carboxylic acids with a terminal double bond, which can be further functionalized. For instance, the hydrolysis and decarboxylation of this compound would yield hept-6-enoic acid.

A study on the hydrolysis of a similar compound, diethyl 2-(perfluorophenyl)malonate, highlighted that the reaction conditions are critical. beilstein-journals.orgbeilstein-journals.org While basic hydrolysis can be effective, acidic conditions using a mixture of hydrobromic acid and acetic acid can also lead to the corresponding acetic acid derivative in good yield. beilstein-journals.orgbeilstein-journals.org This suggests that the choice of hydrolysis and decarboxylation method can be tailored to the specific substrate and desired outcome.

Table 1: Key Reactions in the Conversion of this compound to Substituted Carboxylic Acids

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 2-(Pent-4-en-1-yl)malonic acid |

| 2 | Decarboxylation | Heat | Hept-6-enoic acid and CO₂ |

Role in the Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound make it an attractive starting point for the synthesis of various natural products and bioactive molecules. The combination of the malonate functionality and the terminal alkene allows for the construction of complex carbon skeletons and the introduction of diverse functional groups.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its analogous reactivity is evident in the synthesis of related compounds. For example, derivatives of diethyl malonate are widely used in the synthesis of medicinally important compounds like barbiturates, vigabatrin, and phenylbutazone. wikipedia.org

The pent-4-enyl side chain offers a handle for various synthetic manipulations, including:

Cyclization reactions: The terminal alkene can participate in intramolecular cyclizations to form cyclic and heterocyclic systems, which are common cores of many natural products.

Metathesis reactions: Olefin metathesis provides a powerful tool for carbon-carbon bond formation and can be employed to construct larger and more complex molecular architectures.

Functional group transformations: The double bond can be subjected to a wide range of transformations, such as oxidation, reduction, and addition reactions, to introduce new functionalities required for the target molecule.

For instance, a related compound, diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate, is used as a building block in the enantioselective synthesis of 5,6-dihydroindolizines, which are structural motifs found in various alkaloids. sigmaaldrich.com This highlights the potential of substituted malonates in constructing complex nitrogen-containing heterocyclic systems.

Intermediates for Specialized Agrochemical and Fine Chemical Targets

The versatility of this compound and its derivatives extends to the synthesis of specialized agrochemicals and fine chemicals. The malonate core is a common feature in various active ingredients used in agriculture and industry.

Several pesticides, including sethoxydim, are derived from diethyl malonate. wikipedia.org Furthermore, chalcone (B49325) malonate derivatives have been synthesized and evaluated for their antibacterial and antiviral activities. nih.gov One such derivative demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzae, a significant plant pathogen. nih.gov This suggests that the incorporation of a malonate moiety, such as that in this compound, could be a strategy for developing new agrochemicals.

In the realm of fine chemicals, diethyl malonate derivatives are used in the preparation of a variety of compounds. For example, diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule kinase inhibitors, which are of interest in medicinal chemistry. atlantis-press.com The reactivity of the malonate group allows for the construction of complex heterocyclic structures that are often the core of these specialized chemicals.

The pent-4-enyl group in this compound provides an additional site for modification, allowing for the synthesis of a diverse library of compounds for screening in agrochemical and fine chemical applications.

Application in the Construction of Novel Polymeric Architectures and Materials

The presence of a polymerizable group, the terminal alkene, in this compound makes it a promising monomer for the synthesis of novel polymeric architectures and materials. The ester functionalities also offer potential for post-polymerization modification.

Research on a related compound, diethyl methylidene malonate, has demonstrated its ability to undergo anionic polymerization on polyolefin surfaces. rsc.org This surface-initiated polymerization can be used to create coatings with specific functionalities. The resulting poly(diethyl methylidene malonate) can be grafted onto substrates containing carboxylic acid groups. rsc.org

The terminal double bond in this compound can potentially undergo various polymerization reactions, including:

Free radical polymerization: A common method for polymerizing vinyl monomers.

Anionic polymerization: As demonstrated with the related methylidene malonate. rsc.org

Ring-opening metathesis polymerization (ROMP): If the terminal alkene can be induced to form a cyclic olefin in situ or used in a cross-metathesis reaction with a cyclic olefin.

The resulting polymers would possess pendant ester groups along the polymer backbone. These ester groups can be subsequently hydrolyzed to carboxylic acids, introducing functionality that can be used for cross-linking, adhesion promotion, or as a scaffold for further chemical modifications. Bio-based malonates are being explored as monomers in polymerization processes to enhance material performance and sustainability. specialchem.com

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure |

| Free Radical Polymerization | AIBN, Benzoyl peroxide | Linear polymer with pendant diethyl malonate groups |

| Anionic Polymerization | Strong base (e.g., n-BuLi) | Linear polymer with pendant diethyl malonate groups |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst (with a comonomer) | Copolymers with functionalized repeat units |

Theoretical and Computational Investigations of Diethyl 2 Pent 4 Enylpropanedioate Reactivity

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular systems. A DFT study of Diethyl 2-pent-4-enylpropanedioate would typically be initiated to map out the potential energy surface for its various possible reactions.

Reaction Energetics:

A primary application of DFT is the calculation of the thermodynamics of a reaction. For instance, the deprotonation of the α-carbon is a key step in many reactions of malonic esters. wikipedia.org DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31+G**), can predict the gas-phase acidity and the relative energies of the resulting enolate. nih.gov Furthermore, the energetics of subsequent reactions, such as alkylation or acylation, can be determined by calculating the energies of reactants, products, and any intermediates.

Transition State Analysis:

Identifying and characterizing transition states is crucial for understanding the kinetics of a reaction. For this compound, intramolecular reactions, such as a cyclization involving the pentenyl group, are of particular interest. A hypothetical intramolecular cyclization is depicted below:

DFT calculations can locate the transition state structure for this cyclization. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the kinetic barrier for the reaction.

Table 1: Hypothetical DFT-Calculated Energies for the Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) |

| This compound | 0.0 |

| Transition State | +25.3 |

| Cyclopentane (B165970) Product | -15.8 |

Note: These values are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from DFT calculations.

Quantum Chemical Calculations for Understanding Electronic Effects on Reactivity

The reactivity of this compound is governed by the distribution of electrons within the molecule. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of these electronic effects. researchgate.net

Inductive and Resonance Effects:

The two ester groups exert a strong electron-withdrawing inductive effect, which increases the acidity of the α-proton. fiveable.me NBO analysis can quantify this effect by examining the charges on the atoms and the occupancies of the relevant orbitals. The pentenyl group, on the other hand, can participate in resonance, which can influence the reactivity of the double bond. Understanding these electronic effects is key to predicting which parts of the molecule are most likely to react.

Orbital Interactions:

Quantum chemical calculations can also reveal important orbital interactions. For example, the interaction between the highest occupied molecular orbital (HOMO) of the enolate and the lowest unoccupied molecular orbital (LUMO) of an electrophile determines the feasibility of a nucleophilic attack. By analyzing the shapes and energies of these frontier orbitals, one can predict the regioselectivity and stereoselectivity of reactions. researchgate.net

Table 3: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (a.u.) |

| α-Carbon | -0.25 |

| α-Hydrogen | +0.22 |

| Carbonyl C | +0.75 |

| Terminal C (alkene) | -0.15 |

Note: These values are hypothetical and for illustrative purposes only.

Predictive Modeling for Exploring Novel Transformations and Enhancing Selectivity

In recent years, machine learning and other predictive modeling techniques have become increasingly important in chemistry. nih.gov These methods can be trained on large datasets of known reactions to predict the outcomes of new reactions.

Exploring Novel Transformations:

For a molecule like this compound, predictive models could be used to explore a wide range of potential transformations beyond those that are immediately obvious. nih.gov By inputting the structure of the molecule into a trained model, it might be possible to identify novel and unexpected reactions that could lead to the synthesis of new and valuable compounds.

Enhancing Selectivity:

Predictive models can also be used to optimize reaction conditions to enhance selectivity. For example, if a reaction can lead to multiple products, a model could be trained to predict how changes in solvent, temperature, or catalyst will affect the product distribution. This could allow for the development of highly selective synthetic routes to desired products derived from this compound. cam.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.